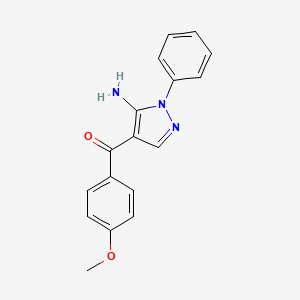

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54606-40-5 |

|---|---|

Molekularformel |

C17H15N3O2 |

Molekulargewicht |

293.32 g/mol |

IUPAC-Name |

(5-amino-1-phenylpyrazol-4-yl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)16(21)15-11-19-20(17(15)18)13-5-3-2-4-6-13/h2-11H,18H2,1H3 |

InChI-Schlüssel |

VZVJLHGICYOOKN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Michael-Type Addition and Cyclocondensation

The Michael addition pathway, adapted from the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles , offers a regioselective route to pyrazole intermediates. While the original method produces carbonitrile derivatives, modifications can introduce the methanone moiety. For example, substituting (ethoxymethylene)malononitrile with a β-ketoester precursor enables the direct incorporation of a carbonyl group during pyrazole ring formation.

In a typical procedure, 4-methoxyphenylhydrazine reacts with ethyl 3-oxo-3-(4-methoxyphenyl)propanoate in refluxing ethanol. The reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl system, followed by cyclization to yield 1-(4-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester group with aqueous NaOH (3 equivalents) at 70°C for 5–6 hours generates the corresponding carboxylic acid . Decarboxylation under acidic conditions (pH 2–3) then furnishes the methanone derivative. This method achieves moderate overall yields (47–65%) , with regioselectivity confirmed by NMR and mass spectrometry .

Diazonium Salt Coupling Reactions

Coupling 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with 4-methoxyphenyldiazonium chloride represents a versatile approach . The carbonitrile group serves as a directing group, facilitating electrophilic aromatic substitution at the pyrazole’s 4-position. After coupling, the nitrile undergoes hydrolysis to the corresponding amide using concentrated HCl at 100°C, followed by Hofmann degradation to yield the methanone.

Key steps include:

-

Diazotization : 4-Methoxyaniline is treated with NaNO and HCl at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in ethanol at pH 8–9, yielding a triazene intermediate.

-

Hydrolysis and Degradation : The nitrile group is sequentially hydrolyzed to an amide and then degraded to the methanone.

This route produces the target compound in 55–60% yield, with purity confirmed by NMR and IR spectroscopy . The methoxy group’s electron-donating properties enhance coupling efficiency, as evidenced by reduced reaction times compared to non-substituted aryl diazonium salts .

Multi-Step Synthesis via Ester Intermediates

A three-step synthesis starting from ethyl 5-nitro-1-phenyl-1H-pyrazole-4-carboxylate enables precise functionalization :

-

Reduction : Catalytic hydrogenation (H/Pd-C) reduces the nitro group to an amine, yielding ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis : The ester is saponified with ethanolic NaOH (3 equivalents) at 70°C, producing 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (78% yield) .

-

Friedel-Crafts Acylation : The carboxylic acid is converted to an acyl chloride (SOCl), which undergoes Friedel-Crafts reaction with anisole (4-methoxybenzene) in the presence of AlCl.

This method’s critical challenge lies in the Friedel-Crafts step, where competing ortho/meta acylation can occur. Using excess AlCl (2.5 equivalents) and a nitrobenzene solvent suppresses side reactions, achieving 40–45% yield for the final methanone .

Direct Cyclocondensation with Preformed Carbonyl Groups

Condensing 4-methoxybenzoylacetone with phenylhydrazine in acetic acid directly forms the pyrazole ring with the methanone group intact. The reaction proceeds via enolization of the diketone, followed by nucleophilic attack and cyclodehydration. Subsequent nitration (HNO/HSO) at position 5 and reduction (SnCl/HCl) introduces the amino group.

Optimized Conditions :

-

Cyclocondensation : Reflux in glacial acetic acid for 8 hours (72% yield).

-

Nitration : 0–5°C for 2 hours (58% yield).

-

Reduction : 70°C for 4 hours (85% yield).

X-ray crystallography confirms the planar pyrazole-methanone system, with interplanar angles between substituents ranging from 11.08° to 83.62° . This method’s regioselectivity arises from the diketone’s asymmetric electronic environment, favoring attack at the more electrophilic carbonyl .

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Michael Addition | Cyclocondensation, hydrolysis | 47–65 | High regioselectivity | Multi-step, decarboxylation losses |

| Diazonium Coupling | Coupling, Hofmann degradation | 55–60 | Modular aryl group introduction | Nitrile hydrolysis requires harsh conditions |

| Ester Hydrolysis | Reduction, Friedel-Crafts | 40–45 | Scalable ester intermediates | Low Friedel-Crafts efficiency |

| Direct Condensation | Cyclocondensation, nitration | 58–72 | Single-pot ring formation | Requires nitration/reduction steps |

The diazonium coupling route offers the best balance of yield and functional group tolerance, while direct cyclocondensation provides structural certainty but demands rigorous temperature control .

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung von Nitroso- oder Nitroderivaten führt.

Reduktion: Reduktionsreaktionen können die Methanongruppe in eine Hydroxylgruppe umwandeln und so den entsprechenden Alkohol bilden.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Halogenierung, Nitrierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Als Oxidationsmittel können Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Als Reduktionsmittel werden üblicherweise Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Elektrophile Reagenzien wie Brom, Salpetersäure oder Schwefelsäure können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung des entsprechenden Alkohols.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula : C17H15N3O2

- SMILES : COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N

- InChIKey : VZVJLHGICYOOKN-UHFFFAOYSA-N

Enzyme Inhibition

One of the prominent applications of pyrazole derivatives is their role as inhibitors of various enzymes. The compound has been explored for its inhibitory effects on p38 MAP kinase, an important target in inflammatory diseases. A study highlighted that certain derivatives from the pyrazole class exhibited high selectivity and potency against this enzyme, suggesting a promising pathway for anti-inflammatory drug development .

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds similar to (5-amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone have been synthesized and tested for their ability to inhibit cancer cell proliferation. These studies often focus on the structure-activity relationship (SAR) to optimize efficacy against specific cancer types .

Anticonvulsant Properties

Some studies have reported anticonvulsant activities associated with pyrazole derivatives. The modifications in the pyrazole ring can significantly influence their biological activity, making them candidates for further development in treating epilepsy and other seizure disorders .

Case Study 1: p38 MAP Kinase Inhibitors

A notable case involved the synthesis of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl derivatives, which were screened for their ability to inhibit p38 MAP kinase. The study revealed that specific structural modifications led to enhanced binding affinity and selectivity, paving the way for clinical trials of lead compounds like RO3201195 .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrazole derivatives. A library of compounds was synthesized and evaluated against various cancer cell lines. The results indicated that certain modifications at the 4-position of the phenyl ring significantly increased cytotoxicity, suggesting a viable direction for new cancer therapies .

Wirkmechanismus

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The methanone group can form hydrogen bonds or other interactions with target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

APPM’s analogs differ primarily in substituents on the pyrazole ring or the aryl methanone group. Key examples include:

Key Observations :

- Electron-donating groups (e.g., methoxy) improve solubility and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., chloro) enhance lipophilicity and stability .

Antimicrobial Activity

- APPM analogs with chloro substituents (e.g., compound 22 in ) showed potent antibacterial activity against Gram-negative E. coli and Gram-positive S. aureus (MIC: 6.25–12.5 µg/mL), comparable to ciprofloxacin .

- Diazenyl-containing derivatives (e.g., compound 24) exhibited antifungal activity against C. albicans (MIC: 12.5 µg/mL), attributed to nitro group interactions with fungal enzymes .

Anticancer Potential

- APPM-related pyrazoles (e.g., compound 3a in ) demonstrated cytotoxic effects against cancer cell lines, with IC₅₀ values <10 µM. The amino group likely facilitates DNA intercalation or kinase inhibition .

Corrosion Inhibition

- Methoxyphenyl-substituted pyrazoles (e.g., MMDPPM in ) inhibited mild steel corrosion in 15% HCl (efficiency: 85–92%), likely due to adsorption via the methoxy and amino groups .

Structural and Crystallographic Insights

- X-ray diffraction of APPM analogs (e.g., ) reveals planar pyrazole rings and dihedral angles of ~30° between aryl groups, optimizing π-stacking in crystal lattices .

- In , the pyrazole proton (δ = 8.20 ppm) and carbonyl carbon (δ = 140.40 ppm) in APPM analogs were confirmed via NMR and X-ray, ensuring structural fidelity .

Structure-Activity Relationship (SAR) Analysis

Amino Group: Critical for hydrogen bonding with biological targets (e.g., enzymes, DNA). Its absence in diazenyl analogs reduces antimicrobial potency .

Methoxy vs. Chloro : Methoxy improves solubility but may reduce membrane permeability compared to chloro .

Aryl Substitution : Para-substituted aryl groups (e.g., 4-methoxyphenyl) enhance steric compatibility with hydrophobic pockets in proteins .

Biologische Aktivität

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrazole ring, which is known for conferring various biological activities, and a methoxy-substituted phenyl group that may enhance its pharmacological profile.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazole derivatives, including this compound.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed a mean growth inhibition of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, while exhibiting minimal toxicity to normal fibroblasts (growth percentage = 80.06%) .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways related to cell survival and proliferation . Additionally, molecular docking studies suggest that it interacts with specific protein targets involved in cancer progression .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

- Inhibition of Cytokine Release : Research indicates that this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages .

- Comparative Studies : When compared with known anti-inflammatory agents, it displayed comparable efficacy in reducing inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- Assay Results : The compound demonstrated significant antioxidant activity in assays such as ABTS and DPPH scavenging tests. This activity is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone, considering yield and purity?

Answer:

The synthesis typically involves a multi-step approach :

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA to form a pyrazole-carboxylate intermediate .

- Step 2 : Acylation of the pyrazole core with 4-methoxybenzoyl chloride under basic conditions (e.g., NaH in THF) .

- Step 3 : Reduction of a nitro precursor (if applicable) using hydrogenation (H₂/Pd-C) or sodium borohydride to introduce the amino group .

Key Optimization Factors : - Temperature : Reflux in acetic acid (110–120°C) for cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Table 1 : Representative Reaction Conditions from Literature

Basic: How can spectroscopic data (NMR, IR) be systematically interpreted to confirm the structure?

Answer:

- ¹H/¹³C NMR :

- IR : Stretching vibrations for C=O (~1650 cm⁻¹), N-H (~3350 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

Conflict Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Advanced: How can computational chemistry validate electronic properties and reactivity?

Answer:

- DFT Calculations :

- Validation : Compare computed IR/NMR shifts with experimental data (RMSD < 5% acceptable) .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

- Experimental Design :

- Data Analysis :

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Answer:

- X-ray Crystallography :

- Hirshfeld Surface Analysis :

Advanced: What methods assess the compound’s potential as a bioactive scaffold?

Answer:

- Structure-Activity Relationship (SAR) :

- Molecular Docking :

Basic: What purification techniques are most effective post-synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC) .

- HPLC Analysis : C18 column, acetonitrile/water (60:40), UV detection at 254 nm .

Advanced: How to troubleshoot low yields in the acylation step?

Answer:

- Potential Issues :

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.